Cyclohexenones

Cyclohexenones are a class of organic compounds characterized by the presence of a six-membered ring with one or more ketone functional groups attached to it. These compounds play crucial roles in various chemical and industrial applications due to their unique structural features. Structurally, cyclohexenones can be monosubstituted or polysubstituted, depending on the position and number of ketone functionalities.

The most common isomer, trans-cyclohexenone, is a colorless liquid with a distinctive odor. It serves as an important intermediate in the synthesis of numerous organic compounds and fragrances due to its reactivity towards nucleophiles and electrophiles. Additionally, cyclohexenones are used in the production of dyes, pharmaceuticals, and cosmetics.

In terms of chemical reactions, these compounds can undergo various transformations such as hydrogenation, reduction, and oxidation. The ketone functionality makes them prone to enolization, leading to the formation of cyclic enols, which further influences their reactivity. Research into cyclohexenones continues, driven by their potential applications in green chemistry processes aimed at reducing environmental impact.

Overall, cyclohexenones represent a versatile group of compounds with broad applications in chemical synthesis and beyond, making them an essential component in the diverse world of organic chemistry.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

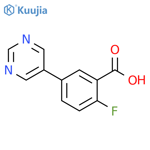

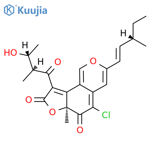

Sceliphrolactam | 1267888-95-8 | C23H25ClO6 |

|

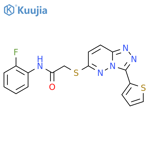

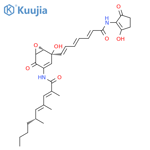

Manumycin A | 52665-74-4 | C31H38N2O7 |

|

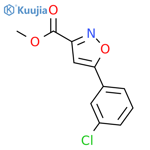

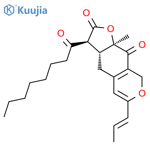

Ankaflavin | 50980-32-0 | C23H30O5 |

|

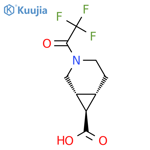

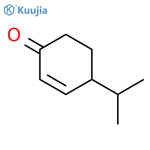

(4R)-4-(1-Methylethyl)-2-cyclohexen-1-one (~80% ee) | 2158-59-0 | C9H14O |

|

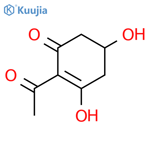

2-Cyclohexen-1-one,2-acetyl-3,5-dihydroxy- | 154037-63-5 | C8H10O4 |

|

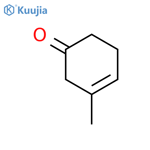

3-methylcyclohex-3-en-1-one | 31883-98-4 | C7H10O |

|

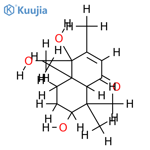

triptocalline A | 201534-10-3 | C28H42O4 |

|

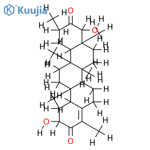

(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one | 1175543-02-8 | C15H24O4 |

|

cyclohex-2-en-1-one | 930-68-7 | C6H8O |

|

Oxyphyllenone A | 363610-34-8 | C12H18O3 |

関連文献

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

推奨される供給者

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

河南东延药业有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品